molecular formula C17H15ClFNO B6084206 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine

2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine

Cat. No. B6084206
M. Wt: 303.8 g/mol
InChI Key: PJBQIXDUYDSJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine, also known as CFP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine acts as a competitive inhibitor of DAT, binding to the dopamine binding site on the transporter. It prevents the reuptake of dopamine into the presynaptic neuron, leading to increased dopamine concentration in the synaptic cleft. This results in enhanced dopaminergic neurotransmission, which has been implicated in the treatment of various neurological disorders.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine has been shown to have a number of biochemical and physiological effects. It increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This has been associated with improvements in motor function, attention, and cognitive performance. 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine has also been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and reward.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine in lab experiments is its selectivity for DAT. It has been shown to have minimal effects on other monoamine transporters, such as the serotonin transporter and the norepinephrine transporter. This allows researchers to study the specific effects of DAT inhibition on dopaminergic neurotransmission.
One of the limitations of using 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine in lab experiments is its potency. It is a highly potent inhibitor of DAT, which can make it difficult to determine the optimal dose for experiments. Additionally, its potency can make it difficult to interpret the results of experiments, as even small changes in concentration can have significant effects on dopaminergic neurotransmission.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine. One area of interest is its potential use in the treatment of Parkinson's disease. 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent.
Another area of interest is its potential use in the treatment of drug addiction. 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans.
Finally, there is interest in developing more selective and potent inhibitors of DAT, which could have applications in the treatment of various neurological disorders. Future research may focus on developing compounds that are more selective for DAT and have fewer off-target effects.

Synthesis Methods

2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 3-fluorobenzoyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine in the presence of a base to yield 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine.

Scientific Research Applications

2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine has been widely used as a research tool to study the role of DAT in various neurological disorders. It has been shown to be a potent and selective inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.

properties

IUPAC Name

[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-14-8-6-12(7-9-14)16-5-2-10-20(16)17(21)13-3-1-4-15(19)11-13/h1,3-4,6-9,11,16H,2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBQIXDUYDSJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine

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